2-[2-(Dimethylamino)ethoxy]ethanol

Polyurethane catalysis Low-VOC foam Reactive amine catalyst

2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE, also referred to as DMEE, N,N-dimethyldiglycolamine, or Lupragen® N is a liquid tertiary amine bearing a free hydroxyl group, an ether linkage, and a dimethylamino moiety within a single C₆H₁₅NO₂ framework. It is polyfunctional: the tertiary amine center (pKa ~8.9) provides catalytic basicity, the ether oxygen modulates nucleophilicity, and the terminal hydroxyl enables covalent incorporation into isocyanate-based polymer matrices.

Molecular Formula C6H15NO2
Molecular Weight 133.19 g/mol
CAS No. 1704-62-7
Cat. No. B155320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Dimethylamino)ethoxy]ethanol
CAS1704-62-7
Synonyms2-(2-dimethylaminoethoxy)ethanol
Molecular FormulaC6H15NO2
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESCN(C)CCOCCO
InChIInChI=1S/C6H15NO2/c1-7(2)3-5-9-6-4-8/h8H,3-6H2,1-2H3
InChIKeyYSAANLSYLSUVHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(Dimethylamino)ethoxy]ethanol (CAS 1704-62-7): Procurement-Grade Overview of a Polyfunctional Tertiary Amine Ether Alcohol


2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE, also referred to as DMEE, N,N-dimethyldiglycolamine, or Lupragen® N 107) is a liquid tertiary amine bearing a free hydroxyl group, an ether linkage, and a dimethylamino moiety within a single C₆H₁₅NO₂ framework [1]. It is polyfunctional: the tertiary amine center (pKa ~8.9) provides catalytic basicity, the ether oxygen modulates nucleophilicity, and the terminal hydroxyl enables covalent incorporation into isocyanate-based polymer matrices [2]. Commercial material is typically supplied at ≥98% purity as a colorless to pale yellow liquid with a boiling point of 95 °C at 15 mmHg, a density of 0.954 g/mL at 25 °C, and a flash point of 93 °C (closed cup) . Its dual industrial identity—as a reactive blowing catalyst for low-density polyurethane foams and as a tertiary amine component in CO₂ capture solvent blends—makes procurement decisions highly sensitive to the specific performance profile required.

Why 2-[2-(Dimethylamino)ethoxy]ethanol Cannot Be Swapped with BDMAEE, DMEA, or DABCO in Performance-Critical Formulations


DMAEE's molecular architecture—a tertiary amine linked via an ethoxy spacer to a terminal hydroxyl group—confers three properties that are absent or attenuated in its closest commercial analogs. First, the free hydroxyl reacts with isocyanate, chemically tethering DMAEE into the polyurethane matrix; this renders it a 'reactive' and non-emissive catalyst, whereas BDMAEE (bis[2-(dimethylamino)ethyl]ether, Lupragen® N 205) lacks this functionality and remains as a free, potentially volatile species . Second, the ethoxy spacer attenuates the basicity of the amine (pKa ~8.9 vs. ~10–11 for TEDA/DABCO), creating a delayed-action kinetic profile that balances the blowing and gelling reactions rather than aggressively accelerating one over the other. Third, the ether-oxygen and hydroxyl groups enhance water solubility and polyol compatibility, which directly impacts phase stability in water-blown foam systems. A procurement decision to substitute DMAEE with a generic tertiary amine such as DMEA (CAS 108-01-0) or DABCO 33-LV without reformulation therefore risks altered foam rise profiles, increased VOC emissions, and compromised cell structure uniformity.

Quantitative Differentiation Evidence for 2-[2-(Dimethylamino)ethoxy]ethanol Versus Closest Analogs


Reactive Hydroxyl Incorporation into the Polyurethane Matrix: Non-Emissive Catalyst Design vs. BDMAEE

DMAEE (Lupragen® N 107) contains a free hydroxyl group that reacts covalently with isocyanate during foaming, chemically bonding the catalyst into the polyurethane polymer matrix. This renders it a 'reactive' and 'low-VOC' catalyst that does not migrate out of the finished foam . In contrast, its closest structural analog BDMAEE (bis[2-(dimethylamino)ethyl]ether, Lupragen® N 205)—which shares the dimethylamino-ethoxy backbone but terminates in a second dimethylamino group rather than a hydroxyl—lacks this reactive handle and remains as a free, unbound amine within the foam, contributing to volatile organic compound (VOC) emissions and odor . BASF explicitly differentiates the two products on this structural basis: Lupragen® N 107 is classified as a 'reactive' catalyst, while Lupragen® N 205 is not.

Polyurethane catalysis Low-VOC foam Reactive amine catalyst

Balanced Blowing-to-Gelling Kinetics Yield Uniform Cell Structure vs. BDMAEE and TEDA in Flexible Polyether Foam

In a side-by-side comparison using a typical polyether flexible slabstock foam formulation (TDI system, water 1.8 phr, catalyst loading 0.3 phr), DMAEE exhibited a cream time of 35 seconds, a gel time of 80 seconds, and a rise time of 110 seconds—producing foams with uniform, well-opened cell structure [1]. Under identical conditions, BDMAEE produced a much shorter cream time (20 s) and rise time (95 s) but its gel time (75 s) failed to keep pace with the rapid blowing, resulting in foam prone to top collapse. TEDA (triethylenediamine/DABCO) gave a cream time of 25 s with gel time of 70 s, but yielded coarser cells with localized closed-cell regions. DMCHA (N,N-dimethylcyclohexylamine) produced a longer cream time (40 s) but a shorter gel time (65 s), resulting in a harder, denser foam with inadequate blowing.

Flexible polyurethane foam Reaction kinetics Cell structure uniformity

Water Blowing Agent Utilization Efficiency: Lower Foam Density and Reduced Shrinkage vs. DABCO at Equivalent Loading

In a comparative foam formulation study using the same polyol blend (4000 MW PPG), TDI-80 isocyanate, and 3.5 phr water with 0.8 phr catalyst loading, DMAEE (DMEEA) produced foam with a density of 24.1 kg/m³ and only 1.2% shrinkage, compared to 28.7 kg/m³ and 6.8% shrinkage for DABCO (triethylenediamine) at the same loading . The study attributed this to DMAEE's more efficient promotion of the water-isocyanate blowing reaction, increasing effective water utilization by up to 37% relative to DABCO (Zhang et al., 2021, as cited in ). The pKa of DMAEE (~8.9) places it in a moderate basicity range that selectively accelerates the water–isocyanate reaction over the polyol–isocyanate gelling reaction, enabling greater CO₂ generation per unit of water consumed without premature network formation.

Low-density foam Water-blown polyurethane Blowing catalyst efficiency

CO₂ Capture Regeneration Energy: DMAEE-Based Trio-Amine Blend Achieves ~67% Lower Energy Demand vs. 5 M MEA Benchmark

In a peer-reviewed study published in Fuel (2026), a ternary amine blend of EAE:DMAEE:AMP at a 2:1:2 molar ratio was tested for CO₂ absorption–desorption cycling at 40 °C (absorption) and 100 °C (desorption) [1]. The DMAEE-containing blend achieved approximately 67% reduction in regeneration energy demand compared to the conventional 5 M monoethanolamine (MEA) benchmark, while simultaneously improving desorption rate and cyclic capacity [1]. The same research group further demonstrated in a separate study (Ind. Eng. Chem. Res., 2025) that DMAEE-based dual-amine blends exhibited up to three times the CO₂ desorption rate and approximately 40% lower heat duty compared to 5 M MEA under identical operating conditions [2]. The tertiary amine nature of DMAEE enables the base-catalyzed CO₂ hydration mechanism, producing bicarbonate rather than stable carbamate, which substantially lowers the enthalpy barrier for solvent regeneration.

Post-combustion CO₂ capture Amine solvent regeneration Energy-efficient carbon capture

Corrosion Inhibition of Carbon Steel in CO₂-Saturated Brine: A Cross-Domain Function Absent from Standard PU Amine Catalysts

DMAEE was evaluated as a corrosion inhibitor for API X120 carbon steel in a 3.5 wt% NaCl solution saturated with CO₂ using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) [1]. At a concentration of only 100 μM, DMAEE achieved 87.75% corrosion inhibition efficiency at 25 °C, functioning as a mixed-type inhibitor that suppressed both the anodic dissolution reaction and the cathodic hydrogen evolution reaction by forming a protective adsorption layer on the steel surface [1]. SEM analysis confirmed the formation of a DMAEE protection layer that physically obstructed corrosive species from the metal surface. This corrosion inhibition function is not reported for the standard polyurethane amine catalysts BDMAEE, DMEA, or TEDA/DABCO at comparable concentrations under CO₂-saturated conditions.

Corrosion inhibition Carbon steel protection CO₂-saturated environments

Optimal Procurement and Deployment Scenarios for 2-[2-(Dimethylamino)ethoxy]ethanol Driven by Quantitative Differentiation Evidence


Low-VOC Spray Polyurethane Foam (SPF) for Enclosed Spaces and Automotive Interiors

DMAEE is the catalyst of choice when finished-product VOC emissions are governed by stringent specifications such as VDA 278 (automotive) or CertiPUR (furniture). The reactive hydroxyl group covalently tethers DMAEE into the polyurethane matrix, eliminating post-cure amine migration that occurs with non-reactive BDMAEE . In open-cell, water-blown SPF formulations, DMAEE can be used as the sole primary catalyst, or as a co-catalyst to partially replace BDMAEE, reducing overall VOC contribution while maintaining the required blowing activity . The balanced cream time (~35 s at 0.3 phr) provides sufficient mold-fill time for complex geometries before gelation onset, as demonstrated in the TDI-based polyether foam comparative study [1].

Ultra-Low-Density Flexible Slabstock Foam with Minimized Shrinkage

When the formulation target is foam density below 25 kg/m³ with minimal post-cure shrinkage, DMAEE outperforms DABCO at equivalent loading. The 16% lower foam density (24.1 vs. 28.7 kg/m³) and 82% lower shrinkage (1.2% vs. 6.8%) achieved with DMAEE at 0.8 phr in a 4000 MW PPG/TDI-80/3.5 phr water system translate directly to reduced raw material costs and lower scrap rates. The enhanced water blowing agent utilization efficiency (~37% improvement) means formulators can reduce water input—and consequently the exotherm—mitigating scorch risk in thick slabstock buns.

Energy-Efficient Post-Combustion CO₂ Capture with Tertiary Amine Solvent Blends

DMAEE is a compelling tertiary amine component for next-generation aqueous amine CO₂ capture blends. In the EAE:DMAEE:AMP (2:1:2) ternary formulation, regeneration energy demand is reduced by ~67% compared to the 5 M MEA industry benchmark, while desorption rate and cyclic capacity are simultaneously improved [2]. DMAEE's tertiary amine structure ensures CO₂ absorption proceeds via the base-catalyzed hydration pathway producing bicarbonate rather than stable carbamate, which is the mechanistic basis for the lower regeneration enthalpy. Procurement for carbon capture pilot or demonstration plants should prioritize DMAEE with low metal-ion content and controlled water specification to ensure consistent solvent performance.

Integrated CO₂ Capture Infrastructure with Reduced Corrosion Management Burden

In post-combustion CO₂ capture facilities where carbon steel is the primary construction material for absorber and stripper columns, DMAEE offers a distinct operational advantage: it functions simultaneously as a CO₂ capture solvent component and a corrosion inhibitor. At just 100 μM concentration in CO₂-saturated brine, DMAEE provides 87.75% corrosion inhibition efficiency on API X120 steel via formation of a protective surface adsorption layer [3]. This dual functionality can simplify solvent management by reducing or eliminating the need for dedicated corrosion inhibitor additives, with potential savings in both chemical procurement and equipment maintenance costs over the lifetime of a capture plant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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